BenchChemオンラインストアへようこそ!

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Lipophilicity Drug-likeness Permeability

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-34-3) is a synthetic quinoline derivative belonging to the 3-sulfonyl-4-(4-methylpiperazin-1-yl)quinoline class. It features a 4-chlorophenylsulfonyl group at the 3-position and a 4-methylpiperazine moiety at the 4-position of the quinoline core.

Molecular Formula C20H20ClN3O2S
Molecular Weight 401.91
CAS No. 866895-34-3
Cat. No. B2451946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
CAS866895-34-3
Molecular FormulaC20H20ClN3O2S
Molecular Weight401.91
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H20ClN3O2S/c1-23-10-12-24(13-11-23)20-17-4-2-3-5-18(17)22-14-19(20)27(25,26)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3
InChIKeyQBJYRAKLSRNKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-34-3): Procurement-Ready Physicochemical and Structural Profile


3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-34-3) is a synthetic quinoline derivative belonging to the 3-sulfonyl-4-(4-methylpiperazin-1-yl)quinoline class [1]. It features a 4-chlorophenylsulfonyl group at the 3-position and a 4-methylpiperazine moiety at the 4-position of the quinoline core [1]. Key computed physicochemical properties include a molecular weight of 401.9 g/mol, a calculated lipophilicity (XLogP3-AA) of 3.5, a topological polar surface area (TPSA) of 61.9 Ų, and zero hydrogen bond donors [1]. This compound serves as a critical intermediate and a distinct scaffold for medicinal chemistry programs targeting kinase inhibition and antimicrobial activity [2].

Why 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline Cannot Be Replaced by Common In-Class Analogs


Broad substitution within the quinoline-piperazine-sulfonyl class is not feasible due to critical differences in regiospecificity and pharmacophoric geometry. The target compound positions the sulfonyl group directly at the 3-position of the quinoline and the piperazine at the 4-position. In contrast, many extensively studied analogs, such as the VR-series anticancer agents [1] or the 5-HT6 antagonist Lu AE60157 (GSK215083) [2], place the piperazine at the 4- or 8-position with the sulfonyl group attached via a sulfonamide linkage to the piperazine nitrogen, resulting in fundamentally different vectors and electronic properties [1][2]. This core structural divergence can lead to unpredictable changes in target binding, selectivity, and pharmacokinetics, making direct functional interchange invalid.

Quantitative Differentiators for 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline Against Key Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison with the 6-Methoxy Analog

The target compound's computed lipophilicity (XLogP3-AA = 3.5) is significantly lower than that of its direct 6-methoxy-substituted analog, 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline (CAS 866895-35-4). This difference in LogP directly impacts predicted membrane permeability and solubility, making the target compound a preferable starting point for lead optimization programs requiring a lower lipophilicity profile to mitigate off-target toxicity risks [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation for CNS Drug-Likeness

The target compound possesses a computed TPSA of 61.9 Ų, which is within the optimal range for CNS drug-likeness (typically < 90 Ų). This value is lower than that of the more decorated analog 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline, which has two additional polar oxygen atoms that would increase its TPSA and potentially reduce passive blood-brain barrier penetration [1].

CNS drug discovery Blood-brain barrier penetration TPSA

Regioisomeric Specificity: Differentiation from the Potent 5-HT6 Antagonist Lu AE60157

The target compound is a 4-piperazinyl regioisomer of the well-characterized 5-HT6 antagonist Lu AE60157 (8-(4-methylpiperazin-1-yl)-3-phenylsulfonylquinoline). Lu AE60157 displays a high binding affinity (Kd = 0.2 nM) for the human 5-HT6 receptor [1]. The relocation of the basic piperazine from the 8-position to the 4-position in the target compound is predicted to dramatically alter its pharmacological profile, as established SAR for 3-phenylsulfonylquinolines shows that antagonist activity is highly dependent on the nature of the 4- and 8-substituents [2]. This makes the target compound a critical tool for probing selectivity against anti-targets like the 5-HT6 receptor.

5-HT6 Receptor Regioisomerism Selectivity Profiling

Absence of 7-Chloro Substitution: A Differentiation Factor from the VR23 Anticancer Series

The target compound lacks the 7-chloro substitution present in the lead anticancer compound VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline). VR23 exhibits potent antiproliferative activity with GI50 values of 3.4 μM (MDA-MB231), 0.7 μM (MDA-MB468), and 2.3 μM (MCF7) against breast cancer cell lines [1]. The absence of the 7-chloro substituent in the target compound, combined with the distinct sulfonyl-piperazine connectivity, positions it as a valuable, less potent probe molecule for chemical biology studies where on-target activity must be distinguished from general cytotoxicity often associated with halogenated quinolines.

Anticancer Cytotoxicity Proteasome Inhibition

Molecular Weight and Heavy Atom Count for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 401.9 g/mol and 27 heavy atoms, the target compound adheres to the 'Rule of 3' guidelines for fragment-based lead discovery, unlike larger, more complex quinoline analogs that exceed 500 Da [1]. This places it in a favorable chemical space for fragment libraries, where maintaining low molecular complexity is essential for efficient fragment-to-lead optimization. The related anticancer lead VR23 has a molecular weight > 500 Da, making it less suitable as a fragment starting point [2].

Fragment-based drug discovery Lead-likeness Molecular complexity

Procurement-Driven Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline


A CNS-Selective Scaffold for Kinase Selectivity Profiling Panels

Given its favorable TPSA of 61.9 Ų for potential BBB penetration and its distinct 4-piperazinyl regiospecificity compared to the potent 5-HT6 antagonist Lu AE60157 [1], this compound is suited for use as a core scaffold in CNS kinase selectivity panels. It can serve as a negative control or a less active comparator to identify off-target liabilities associated with 5-HT6 receptor binding in kinase inhibitor development programs [1][2].

A Starting Point for Fragment-Based Lead Discovery (FBLD) in Oncology

With a moderate molecular weight (401.9 Da) and low complexity (27 heavy atoms), this compound is positioned on the border of fragment and lead-like chemical space [3]. Its structural simplicity, combined with the absence of the highly potent but potentially toxicologically problematic 7-chloro and 2,4-dinitrophenyl groups found in VR23 [4], makes it a strategic starting fragment for medicinal chemistry optimization aimed at discovering novel anticancer agents with a wider therapeutic window.

A Physicochemical Benchmark Standard for ADME Assay Development

The well-defined lipophilicity (XLogP3 = 3.5), zero hydrogen bond donors, and specific TPSA make this compound a reliable reference standard for calibrating high-throughput ADME assays, including PAMPA (parallel artificial membrane permeability assay) and metabolic stability tests [3]. Its lower LogP compared to the 6-methoxy analog [5] provides a useful comparator for studying the impact of small structural modifications on passive permeability and microsomal clearance.

A Regiospecific Tool Compound for GPCR Selectivity Studies

The unique substitution pattern at the 3- and 4-positions of the quinoline ring differentiates it from the 8-piperazinyl-3-sulfonylquinoline series, which are established 5-HT6 ligands [1][2]. This compound can be employed as a regioisomeric probe in radioligand binding assays to map the spatial requirements of the 5-HT6 receptor and other aminergic GPCRs, helping to define selectivity profiles for new chemical entities.

Quote Request

Request a Quote for 3-(4-Chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.